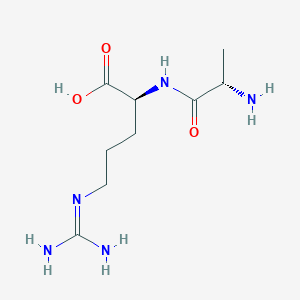

H-Ala-Arg-OH

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITWEMZOJNKJCH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332213 | |

| Record name | L-Arginine, L-alanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16709-12-9 | |

| Record name | L-Arginine, L-alanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dipeptide H-Ala-Arg-OH (Alanylarginine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ala-Arg-OH, chemically known as L-Alanyl-L-arginine, is a molecule of growing interest in various scientific fields, including food science and pharmaceuticals. Composed of the amino acids alanine and arginine, this peptide exhibits unique properties, most notably its ability to act as a salt taste enhancer. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals working with or interested in the applications of this dipeptide.

Core Properties of this compound

This compound is a dipeptide with the chemical formula C9H19N5O3. Its structure consists of an L-alanine residue linked to an L-arginine residue via a peptide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.

| Property | Value | Reference |

| Molecular Formula | C9H19N5O3 | [] |

| Molecular Weight | 245.28 g/mol | [] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [] |

| Synonyms | L-Alanyl-L-arginine, Ala-Arg, AR dipeptide | [] |

| CAS Number | 16709-12-9 | [] |

| Theoretical Isoelectric Point (pI) | ~10.76 (Calculated) | |

| Solubility | Soluble in water. For peptides with a net positive charge, if water fails, dissolving in a 10%-30% acetic acid solution can be attempted. For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with water. | [2][3] |

| Appearance | White to off-white powder | [3] |

| Storage | Store at -20°C for long-term stability. The lyophilized form should be stored in a freezer at or below -20°C. | [3] |

Note on Theoretical Isoelectric Point (pI) Calculation: The theoretical pI is estimated by averaging the pKa values of the ionizable groups that are protonated/deprotonated around the isoelectric point. For this compound, the relevant groups are the N-terminal amine of Alanine (pKa ~9.69), and the guanidinium group of Arginine (pKa ~12.48). The C-terminal carboxyl group (pKa ~2.17) will be deprotonated. The approximate pI is calculated as (pKa of N-terminal amine + pKa of Arginine side chain) / 2 = (9.69 + 12.48) / 2 ≈ 11.08. A more precise calculation considering all three pKa values would place the pI slightly lower, around 10.76.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its role as a salt taste enhancer.[2][4] This property makes it a compound of interest for the food industry in efforts to reduce sodium content in products without compromising taste.

Salt Taste Enhancement

Studies have shown that certain arginyl dipeptides, including this compound (AR), can significantly increase the perception of saltiness.[5] The proposed mechanism involves the modulation of epithelial sodium channels (ENaC) in human fungiform taste papillae cells.

The interaction of this compound with taste receptor cells is believed to potentiate the response to sodium ions. The dipeptide itself does not elicit a salty taste but enhances the saltiness of NaCl. The signaling pathway is thought to involve the ENaCα and ENaCδ subunits.

Caption: Proposed signaling pathway for this compound mediated salt taste enhancement.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and sensory evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Ala-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl ether

Workflow for SPPS:

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), OxymaPure (3 eq.) in DMF.

-

Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Washing: Repeat step 3.

-

Second Amino Acid Coupling (Alanine):

-

Dissolve Fmoc-Ala-OH (3 eq.), OxymaPure (3 eq.) in DMF.

-

Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Repeat step 2.

-

Washing: Wash the resin with DMF, DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Purification and Analysis

Purification:

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV absorbance at 214 nm and 280 nm.

Analysis:

-

Purity Assessment: Analytical RP-HPLC.

-

Identity Confirmation: Mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.

Sensory Evaluation of Salt Taste Enhancement

This protocol is designed to assess the salt taste-enhancing properties of this compound.

Materials:

-

Purified this compound

-

Sodium chloride (NaCl)

-

Deionized water

-

Trained sensory panel

Procedure:

-

Solution Preparation:

-

Prepare a series of NaCl solutions of varying concentrations (e.g., 20 mM, 50 mM, 100 mM).

-

Prepare solutions of this compound at a fixed concentration (e.g., 5 mM) in deionized water.

-

Prepare test solutions by adding this compound to the NaCl solutions to achieve the desired final concentrations.

-

-

Sensory Panel Training:

-

Train a panel of sensory assessors to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard taste solutions (e.g., sucrose for sweet, citric acid for sour, NaCl for salty, caffeine for bitter, and monosodium glutamate for umami).[6]

-

-

Sensory Evaluation:

-

Present the panelists with the NaCl solutions (control) and the NaCl solutions containing this compound (test) in a randomized and blinded manner.

-

Ask the panelists to rate the perceived saltiness intensity of each solution on a labeled magnitude scale (e.g., from 0 = no taste to 10 = extremely strong).

-

-

Data Analysis:

-

Analyze the sensory data statistically (e.g., using ANOVA and post-hoc tests) to determine if there is a significant difference in the perceived saltiness between the control and test solutions.

-

Applications and Future Perspectives

This compound holds significant promise in several areas:

-

Food Industry: As a salt taste enhancer, it can be used in the formulation of low-sodium food products to maintain palatability and consumer acceptance.

-

Pharmaceuticals: Dipeptides are being explored for their potential as therapeutic agents and as components of drug delivery systems. The specific biological roles of this compound beyond taste modulation are an area for future research.

-

Cosmetics: Peptides are increasingly used in skincare for their potential anti-aging and skin-conditioning properties.

Further research is needed to fully elucidate the intracellular signaling cascade initiated by this compound in taste receptor cells and to explore its other potential biological activities. Understanding its metabolic fate and bioavailability is also crucial for its application in food and pharmaceutical products.

Conclusion

This compound is a dipeptide with well-defined chemical and physical properties and a notable biological activity as a salt taste enhancer. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and functional evaluation. The elucidation of its mechanism of action through the modulation of ENaC channels opens up new avenues for research into taste perception and the development of novel taste enhancers. Continued investigation into the broader physiological roles of this dipeptide is warranted and could lead to new applications in various fields.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound peptide AR for Life Science Research-Mol Scientific. [mol-scientific.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. Arginyl dipeptides increase the frequency of NaCl-elicited responses via epithelial sodium channel alpha and delta subunits in cultured human fungiform taste papillae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fractionation and identification of salty peptides from yeast extract - PMC [pmc.ncbi.nlm.nih.gov]

The Alanine-Arginine Dipeptide: A Scientific Deep Dive into Its Core Biological Functions and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the Alanine-Arginine (Ala-Arg) dipeptide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on the individual and potential combined biological roles of its constituent amino acids, alanine and arginine. Due to a notable scarcity of direct research on the Ala-Arg dipeptide itself, this paper establishes a foundational understanding based on the well-documented functions of its components and the general principles of dipeptide metabolism and activity.

Introduction to the Alanine-Arginine Dipeptide

The Alanine-Arginine (Ala-Arg) dipeptide is a simple molecule formed from the covalent bonding of two proteogenic amino acids: the nonpolar, aliphatic L-alanine and the positively charged, basic L-arginine. While extensive research has elucidated the individual roles of alanine and arginine in a myriad of physiological processes, the specific biological functions of the Ala-Arg dipeptide remain a largely unexplored area of biochemistry and pharmacology. This guide aims to bridge this knowledge gap by providing a detailed examination of the known functions of its constituent amino acids, exploring the potential synergistic or novel functions of the dipeptide, and outlining experimental approaches for its further investigation.

The Biological Roles of the Constituent Amino Acids

L-Alanine: A Key Player in Energy Metabolism

L-alanine is a non-essential amino acid central to energy production and intermediary metabolism. Its primary functions include its role in the glucose-alanine cycle, a critical pathway for transporting nitrogen from peripheral tissues to the liver in a non-toxic form. In muscle, pyruvate, a product of glycolysis, is transaminated to alanine, which is then transported to the liver. There, it is converted back to pyruvate for gluconeogenesis, while the amino group enters the urea cycle.

L-Arginine: A Versatile Regulator of Cellular Signaling

L-arginine is a conditionally essential amino acid with a diverse range of biological functions. It is a crucial substrate for several enzymes, leading to the production of multiple bioactive molecules. Most notably, arginine is the precursor for the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Arginine also plays a significant role in the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Furthermore, arginine is a precursor for the synthesis of urea, creatine, and polyamines.

Potential Biological Functions of the Alanine-Arginine Dipeptide

Based on the functions of its constituent amino acids and the known properties of dipeptides, several potential biological roles for the Ala-Arg dipeptide can be hypothesized:

-

Enhanced Bioavailability and Cellular Uptake: Dipeptides are often absorbed more efficiently than free amino acids through specific transporters like PepT1 in the intestine. The Ala-Arg dipeptide could, therefore, serve as an effective delivery vehicle for both alanine and arginine to target tissues.

-

Modulation of mTOR Signaling: Given arginine's role in mTOR activation, the Ala-Arg dipeptide could potentially influence this pathway, thereby impacting protein synthesis and cell growth.

-

Nitric Oxide Production: As a source of arginine, the Ala-Arg dipeptide could fuel the production of nitric oxide, with potential implications for cardiovascular health and immune function.

-

Metabolic Regulation: A study on an amino acid mixture enriched with arginine, alanine, and phenylalanine suggested a role in stimulating fat metabolism during exercise.[1] This points to a potential metabolic regulatory function for the Ala-Arg dipeptide.

Quantitative Data on Alanine and Arginine

Table 1: Quantitative Data for L-Alanine

| Parameter | Value | Reference |

| Plasma Concentration | 250-450 µM | General knowledge |

| Role in Glucose-Alanine Cycle | Contributes to ~10-25% of hepatic glucose production during fasting | General knowledge |

Table 2: Quantitative Data for L-Arginine

| Parameter | Value | Reference |

| Plasma Concentration | 50-150 µM | General knowledge |

| Km of Arginase for Arginine | 2-10 mM | General knowledge |

| Km of Nitric Oxide Synthase for Arginine | 1-20 µM | General knowledge |

| Oral Bioavailability | ~20% for a 10g dose |

Experimental Protocols for Investigating Dipeptide Function

The following section outlines generalized experimental methodologies that can be adapted to investigate the biological functions of the Alanine-Arginine dipeptide.

Cellular Uptake and Transport Assays

Objective: To determine the mechanism and efficiency of Ala-Arg dipeptide uptake by cells.

Methodology:

-

Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, or a target cell line of interest).

-

Synthesize a labeled version of the Ala-Arg dipeptide (e.g., with 14C or 3H).

-

Incubate the cells with the labeled dipeptide at various concentrations and time points.

-

Measure the intracellular accumulation of the radiolabel using liquid scintillation counting.

-

To identify the transporter involved, perform competition assays with known substrates of peptide transporters (e.g., other dipeptides, tripeptides) and inhibitors.

mTOR Signaling Pathway Analysis

Objective: To assess the effect of the Ala-Arg dipeptide on the mTOR signaling cascade.

Methodology:

-

Treat a suitable cell line (e.g., muscle cells, immune cells) with the Ala-Arg dipeptide at different concentrations.

-

Prepare cell lysates at various time points post-treatment.

-

Analyze the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, S6K1, 4E-BP1) using Western blotting with phospho-specific antibodies.

-

Compare the effects to those of free L-arginine and L-alanine.

Nitric Oxide Production Assay

Objective: To measure the impact of the Ala-Arg dipeptide on nitric oxide synthesis.

Methodology:

-

Use a cell line known to produce nitric oxide (e.g., endothelial cells, macrophages).

-

Treat the cells with the Ala-Arg dipeptide.

-

Measure the accumulation of nitrite and nitrate (stable breakdown products of NO) in the cell culture supernatant using the Griess assay.

-

Confirm the involvement of nitric oxide synthase (NOS) by using a NOS inhibitor (e.g., L-NAME) in parallel experiments.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows relevant to the study of the Alanine-Arginine dipeptide.

Conclusion and Future Directions

The Alanine-Arginine dipeptide represents an intriguing yet understudied molecule with the potential for significant biological activity. While a comprehensive understanding of its specific functions is currently limited, the well-established roles of L-alanine and L-arginine provide a strong foundation for future research. The hypothesized benefits in bioavailability, metabolic regulation, and cellular signaling warrant dedicated investigation. The experimental workflows outlined in this guide offer a roadmap for researchers to elucidate the unique biological functions of the Ala-Arg dipeptide, potentially paving the way for its application in nutritional supplements, therapeutics, and drug delivery systems. Further research is critical to unlock the full potential of this simple yet promising dipeptide.

References

An In-depth Technical Guide to the Chemical Synthesis of H-Ala-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide H-Ala-Arg-OH, also known as Alanyl-Arginine. The synthesis is detailed through a robust solid-phase peptide synthesis (SPPS) protocol utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely adopted and effective method for peptide production. This document outlines the necessary experimental procedures, from resin preparation to final product purification and characterization. Additionally, it explores the role of arginine in activating the mTORC1 signaling pathway, a critical pathway in cell growth and metabolism.

Core Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is efficiently achieved through a stepwise solid-phase approach. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing. The Fmoc/tBu (tert-butyl) strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and the side chain of arginine is protected by the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

The overall workflow for the solid-phase synthesis of this compound can be visualized as follows:

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the synthesis of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH.

1. Resin Swelling:

-

Place 200 mg of Fmoc-Arg(Pbf)-Wang resin (0.5 mmol/g substitution) in a fritted syringe reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DMF.

2. Fmoc Deprotection of Arginine:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Alanine Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH (62.3 mg, 0.2 mmol), HBTU (75.8 mg, 0.2 mmol), and DIPEA (69.6 µL, 0.4 mmol) in 2 mL of DMF.

-

Allow the mixture to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

4. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection steps as described in step 2.

-

After the final wash, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the dipeptide from the resin and the simultaneous removal of the Pbf side-chain protecting group.

1. Preparation of Cleavage Cocktail:

-

In a fume hood, prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For the 200 mg of resin, prepare approximately 2 mL of the cocktail.[1]

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.[1]

3. Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice more to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the purification of the crude this compound.

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).

-

Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger bore for preparative).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes is a good starting point for a dipeptide. The gradient should be optimized based on an initial analytical run.

-

Flow Rate: 1 mL/min for analytical or scaled up accordingly for preparative.

-

Detection: UV at 210-230 nm.

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

4. Lyophilization:

-

Pool the pure fractions.

-

Freeze the solution and lyophilize to obtain the purified this compound as a white powder.

Quantitative Data

The yield and purity of synthetic peptides can vary depending on the sequence and the efficiency of each step. For a dipeptide like this compound, a high crude purity and overall yield are expected with optimized protocols.

| Parameter | Typical Value | Notes |

| Crude Peptide Purity | >85% | Determined by analytical RP-HPLC. The primary impurities are typically deletion sequences (in this case, Arginine). |

| Final Purity | >98% | Achieved after RP-HPLC purification.[2] |

| Overall Yield | 60-80% | Based on the initial loading of the first amino acid on the resin. This is a typical range for a short peptide synthesized via SPPS.[3] |

| Coupling Efficiency | >99% | Per step, as confirmed by a negative Kaiser test.[4] |

| Cleavage Efficiency | >95% | Estimated based on the recovery of the crude peptide. |

Arginine and the mTORC1 Signaling Pathway

Arginine, a key component of this compound, is not only a building block for proteins but also a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[5][6] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

The activation of mTORC1 by arginine is a complex process involving intracellular arginine sensors. When intracellular arginine levels are high, it binds to its cytosolic sensor, CASTOR1. This binding event disrupts the interaction between CASTOR1 and GATOR2, an upstream regulator of the Rag GTPases. The release of GATOR2 from inhibition allows it to activate the Rag GTPase heterodimer, which in turn recruits mTORC1 to the lysosomal surface. At the lysosome, mTORC1 is fully activated by Rheb, leading to the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1, which promote protein synthesis and cell growth.[5][7]

References

- 1. peptide.com [peptide.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. almacgroup.com [almacgroup.com]

- 5. Mechanism of arginine sensing by CASTOR1 upstream of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. imrpress.com [imrpress.com]

The Biological Activity of L-Alanyl-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-arginine is a dipeptide with significant potential in various therapeutic and research applications. While direct studies on its biological activity are limited, a growing body of evidence suggests that its primary mechanism of action is to serve as a stable and highly bioavailable pro-drug for the conditionally essential amino acid L-arginine. Upon administration, it is hypothesized that L-Alanyl-L-arginine undergoes enzymatic hydrolysis to release L-alanine and L-arginine, with the latter being responsible for the majority of the observed biological effects. This guide provides an in-depth overview of the biological activities of L-arginine, which are presumed to be conferred by L-Alanyl-L-arginine, and presents the available, albeit limited, direct evidence for the activity of arginine-containing dipeptides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved.

Introduction: The Rationale for L-Alanyl-L-arginine

L-arginine is a critical amino acid involved in a plethora of physiological processes, most notably as the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule. It also plays a significant role in the urea cycle, immune function, and protein synthesis. However, L-arginine supplementation can be limited by its stability and bioavailability. Dipeptides, such as L-Alanyl-L-arginine, offer a promising alternative by providing enhanced stability in aqueous solutions and potentially improved absorption and uptake mechanisms.

The central hypothesis for the biological activity of L-Alanyl-L-arginine is its function as a carrier for L-arginine. It is proposed that peptidases, such as dipeptidyl peptidase III and alanyl aminopeptidase, present in biological fluids and on cell surfaces, cleave the peptide bond, releasing L-arginine to exert its physiological effects. This guide will, therefore, focus on the well-documented biological activities of L-arginine as the primary active component delivered by L-Alanyl-L-arginine.

Core Biological Activities and Mechanisms of Action

The biological activities of L-Alanyl-L-arginine are intrinsically linked to the functions of its constituent amino acid, L-arginine. Upon its release, L-arginine participates in several key metabolic and signaling pathways.

Nitric Oxide (NO) Synthesis and Cardiovascular Effects

L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to NO and L-citrulline.[1] NO is a potent vasodilator, playing a crucial role in the regulation of blood pressure and blood flow.[2] By increasing the bioavailability of L-arginine, L-Alanyl-L-arginine supplementation is expected to enhance NO production, leading to improved endothelial function and cardiovascular health.[2]

Figure 1: Proposed pathway of L-Alanyl-L-arginine hydrolysis and subsequent nitric oxide synthesis.

Immunomodulatory Effects

L-arginine is a critical modulator of immune cell function, influencing the activity of T-cells, macrophages, and natural killer (NK) cells.[3][4] It serves as a precursor for the synthesis of polyamines, which are essential for cell proliferation, and NO, which has both pro-inflammatory and anti-inflammatory roles depending on the context.[4] Arginine supplementation has been shown to enhance T-lymphocyte activation and may improve immune responses in various conditions.[3]

References

- 1. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. healthyhey.com [healthyhey.com]

- 3. Immunomodulatory mechanisms of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of H-Ala-Arg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The in vitro mechanism of action of the dipeptide H-Ala-Arg-OH is not yet fully elucidated in publicly available scientific literature. This guide synthesizes current knowledge from studies on structurally related peptides and its constituent amino acid, L-arginine, to propose potential mechanisms of action and provide a framework for future research. All data and protocols are presented with the explicit understanding that they are derived from related molecules and should be adapted and validated specifically for this compound.

The dipeptide this compound, also known as L-Alanyl-L-arginine, is a small bioactive molecule with potential applications in drug development and as a pharmacological agent.[1] While its precise molecular targets and signaling pathways are still under investigation, preliminary information suggests it may play a role in apoptosis and enzyme inhibition.[1] This document provides an in-depth overview of the hypothesized in vitro mechanisms of action of this compound, drawing parallels from research on similar arginine-containing dipeptides and the well-documented cellular functions of L-arginine.

Core Hypothesized Mechanisms of Action in Vitro

Based on available data for related compounds, the in vitro effects of this compound are likely multifaceted and cell-type dependent. The primary proposed mechanisms include the modulation of key cellular signaling pathways and the direct inhibition of enzyme activity.

Activation of the mTOR Signaling Pathway

A significant body of research points to the role of L-arginine and arginine-containing peptides in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4] Studies on the closely related dipeptide Arginine-Arginine (Arg-Arg) have demonstrated its ability to increase the phosphorylation of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K), in bovine mammary epithelial cells.[4] This activation is associated with an increase in protein synthesis.[4] The proposed mechanism involves the uptake of the dipeptide into the cell, potentially via oligopeptide transporters like PepT2, leading to an increased intracellular availability of amino acids that subsequently activates the mTORC1 complex.[4]

Induction of Apoptosis in Cancer Cells

There is evidence to suggest that L-arginine can modulate cell survival and apoptosis, particularly in the context of cancer. L-arginine has been shown to reduce cell proliferation and promote apoptosis in colorectal cancer cells.[5][6] This effect may be linked to the production of nitric oxide (NO), a key signaling molecule synthesized from L-arginine.[7] One source suggests that this compound itself may induce apoptotic cell death and could be a potential pharmacological agent for colorectal carcinoma.[1] The pro-apoptotic mechanism in cancer cells could be triggered by arginine deprivation in the tumor microenvironment or through the cytotoxic effects of high concentrations of NO.[7][8]

It is important to note that the effects of arginine-containing peptides on cell proliferation and apoptosis can be context-dependent. For instance, the tetrapeptide H-Ala-Glu-Asp-Arg-OH has been shown to stimulate cell proliferation and reduce apoptosis in cultured mouse embryonic fibroblasts by enhancing the expression of cytoskeletal and nuclear matrix proteins.[1]

Potential for Enzyme Inhibition

The amino acid sequence of a peptide is critical to its biological activity. Interestingly, the reverse sequence dipeptide, H-Arg-Ala-OH, has been reported to inhibit the activity of angiotensin-converting enzyme (ACE) and yeast bleomycin hydrolase. While this does not directly imply the same activity for this compound, it highlights the potential for this dipeptide to interact with and modulate the function of specific enzymes. The evaluation of this compound against a panel of relevant enzymes would be a critical step in elucidating its mechanism of action.

Quantitative Data Summary

| Parameter | Treatment Condition | Result | Cell Type | Reference |

| αS1-casein synthesis | 10% replacement of free L-Arg with Arg-Arg dipeptide | Increased (P < 0.05) | BMEC | [4] |

| mTOR phosphorylation | 10% replacement of free L-Arg with Arg-Arg dipeptide | Increased (P < 0.01) | BMEC | [4] |

| p70S6K phosphorylation | 10% replacement of free L-Arg with Arg-Arg dipeptide | Increased (P < 0.01) | BMEC | [4] |

| PepT2 mRNA expression | 10% replacement of free L-Arg with Arg-Arg dipeptide | Increased (P < 0.01) | BMEC | [4] |

| Net uptake of Essential Amino Acids | 10% replacement of free L-Arg with Arg-Arg dipeptide | Increased | BMEC | [4] |

| Net uptake of Total Amino Acids | 10% replacement of free L-Arg with Arg-Arg dipeptide | Increased | BMEC | [4] |

Experimental Protocols

The following are detailed methodologies adapted from in vitro studies on the Arg-Arg dipeptide, which can serve as a starting point for investigating the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Bovine mammary epithelial cells (BMEC) or a relevant human cell line (e.g., HT-29 for colorectal cancer studies).[9]

-

Culture Medium: Dulbecco’s Modified Eagle’s Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, insulin, hydrocortisone, and epidermal growth factor.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for uptake assays) and grown to ~80% confluence.

-

Starvation: Prior to treatment, cells are typically starved for a period (e.g., 16 hours) in a medium devoid of amino acids to synchronize the cells and establish a baseline.

-

Treatment: this compound is dissolved in the appropriate vehicle (e.g., sterile water or culture medium) and added to the cells at various concentrations for defined time periods. A vehicle control is run in parallel.

Western Blot Analysis for Signaling Pathway Activation

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., mTOR, p70S6K, Akt) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Amino Acid and Dipeptide Uptake Assay

-

Incubation: Cells are incubated with this compound in the culture medium for a specified time.

-

Sample Collection: The culture medium is collected before and after the incubation period.

-

Analysis: The concentrations of amino acids and the dipeptide in the collected media are measured using an amino acid auto-analyzer or by high-performance liquid chromatography (HPLC).

-

Calculation: The net uptake is calculated as the difference in concentration in the medium before and after incubation with the cells.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for studying the in vitro mechanism of action of this compound.

Caption: Hypothesized mTOR signaling pathway activation by this compound.

Caption: Experimental workflow for in vitro apoptosis and proliferation assays.

Caption: Logical relationships of hypothesized this compound mechanisms.

Conclusion and Future Directions

The dipeptide this compound represents a molecule of interest for which the detailed in vitro mechanism of action is an open area of research. Based on studies of its constituent amino acid, L-arginine, and structurally similar dipeptides, it is plausible that this compound exerts its biological effects through the modulation of fundamental cellular processes such as the mTOR signaling pathway and apoptosis. The provided experimental framework offers a starting point for rigorously testing these hypotheses. Future in vitro research should focus on identifying the specific molecular targets of this compound, determining its binding affinities, and elucidating the full scope of its effects on various cell types, including both cancerous and non-cancerous lines. Such studies will be crucial for unlocking the therapeutic potential of this and other small bioactive peptides.

References

- 1. Tetrapeptide H-Ala-Glu-Asp-Arg-OH stimulates expression of cytoskeletal and nuclear matrix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Arginine Intake on Colorectal Cancer: a Systematic Review of Literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-arginine reduces cell proliferation and ornithine decarboxylase activity in patients with colorectal adenoma and adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of arginine on angiogenesis induced by human colon cancer: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine Is a Novel Drug Target for Arginine Decarboxylase in Human Colorectal Cancer Cells | MDPI [mdpi.com]

- 9. HT-29 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Ala-Arg Dipeptide: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Alanyl-L-Arginine (Ala-Arg) is a molecule of growing interest in various scientific fields. While not as extensively studied as some other dipeptides, its unique physicochemical properties and the biological significance of its constituent amino acids, alanine and arginine, suggest a range of potential applications. This technical guide provides a comprehensive overview of the current knowledge surrounding the Ala-Arg dipeptide, including its discovery, synthesis, biological significance, and purported roles in cellular signaling. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of available quantitative data. Furthermore, this guide explores its potential therapeutic applications, particularly in the realms of taste modulation and as a component in drug delivery systems.

Introduction and Discovery

The formal discovery of the Ala-Arg dipeptide is not well-documented as a singular, landmark event in the scientific literature. Instead, its identification and synthesis are rooted in the broader history of peptide chemistry. The constituent amino acids, L-alanine and L-arginine, were discovered in the late 19th century. Arginine was first isolated in 1886 from lupin seedlings by the German chemist Ernst Schulze.[1][2] The development of methods for peptide synthesis in the early 20th century, notably the work of Emil Fischer, laid the groundwork for the creation of specific dipeptides like Ala-Arg in the laboratory.

Initially, Ala-Arg was likely synthesized and studied as part of systematic investigations into the properties of dipeptides. More recently, it has gained attention for its specific functionalities, which are detailed in the subsequent sections of this guide.

Physicochemical Properties

The Ala-Arg dipeptide is a water-soluble solid.[3] Its structure combines the small, non-polar side chain of alanine with the large, positively charged guanidinium group of arginine, giving the molecule unique characteristics.

Table 1: Physicochemical Properties of L-Alanyl-L-Arginine

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₅O₃ | [3] |

| Molecular Weight | 245.28 g/mol | [3] |

| Physical Description | Solid | [3] |

| LogP (extrapolated) | -3.68 | [3] |

| CAS Number | 16709-12-9 | [3] |

Synthesis and Purification

The synthesis of Ala-Arg can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally the preferred method for its efficiency and ease of purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Ala-Arg

This protocol outlines a general procedure for the synthesis of Ala-Arg using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile

-

Reversed-phase C18 HPLC column

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the arginine residue by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

-

Alanine Coupling:

-

Dissolve Fmoc-Ala-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf protecting group from arginine.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water or a weak aqueous acid solution.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient would be from 5% to 50% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

-

Collect fractions containing the pure peptide.

-

-

Characterization: Confirm the identity and purity of the Ala-Arg dipeptide using mass spectrometry (to verify the molecular weight) and analytical HPLC (to assess purity).[4]

Biological Significance and Cellular Functions

The biological roles of Ala-Arg are multifaceted, stemming from the individual properties of alanine and arginine, as well as the unique characteristics of the dipeptide itself.

Cellular Uptake

Arginine-rich peptides are known to be efficiently taken up by cells, a process often mediated by endocytosis.[5][6] While the specific uptake mechanism for Ala-Arg has not been extensively detailed, it is plausible that it utilizes similar pathways. The presence of the arginine residue is likely to facilitate its interaction with negatively charged components of the cell membrane, initiating the internalization process.[6]

Role in Taste Perception

A significant area of research for Ala-Arg is in the field of food science, where it has been identified as a salt taste enhancer.[7] Studies have shown that certain arginyl dipeptides, including Ala-Arg, can increase the perceived saltiness of sodium chloride. This effect is thought to be mediated through interactions with epithelial sodium channels (ENaC) in taste bud cells.[7]

Table 2: Effect of Arginyl Dipeptides on NaCl-Induced Responses in Human Fungiform Taste Papillae Cells

| Dipeptide | Effect on NaCl Response | Putative Mechanism | Source |

| Ala-Arg (AR) | Significant Increase | Modulation of ENaCα and ENaCδ subunits | [7] |

| Arg-Ala (RA) | Significant Increase | Modulation of ENaCα and ENaCδ subunits | [7] |

| Arg-Pro (RP) | Significant Increase | Modulation of ENaCα and ENaCδ subunits | [7] |

| Arg-Glu (RE) | No significant effect | - | [7] |

| Glu-Arg (ER) | No significant effect | - | [7] |

Signaling Pathways

The direct involvement of the Ala-Arg dipeptide in specific signaling pathways is an area of ongoing investigation. However, based on the known roles of its constituent amino acid, arginine, it is hypothesized to influence key cellular processes.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Amino acids, particularly arginine, are known to be potent activators of mTORC1.[9] Arginine sensing and the subsequent activation of mTORC1 are complex processes involving the Rag GTPases and the lysosomal amino acid transporter SLC38A9.[8]

While direct evidence for Ala-Arg's role in mTOR signaling is limited, studies on the related dipeptide Arg-Arg have shown that it can activate the mTOR pathway and promote protein synthesis.[10][11] It is plausible that Ala-Arg, upon cellular uptake and potential hydrolysis into its constituent amino acids, could contribute to the cellular pool of arginine and thereby influence mTORC1 activity.

Potential Therapeutic and Drug Development Applications

The unique properties of Ala-Arg open up several avenues for its use in therapeutic and drug development contexts.

Salt Substitute and Flavor Enhancer

Given its ability to enhance salty taste, Ala-Arg holds promise as a component in the development of salt substitutes or flavor enhancers in the food industry. This could be particularly beneficial for individuals needing to reduce their sodium intake for health reasons.

Drug Delivery

The efficient cellular uptake of arginine-rich peptides has led to their exploration as cell-penetrating peptides for drug delivery. While Ala-Arg itself is a small molecule, its arginine moiety could be incorporated into larger drug delivery systems to enhance their cellular penetration.

Component of Antibody-Drug Conjugates (ADCs)

Dipeptides are often used as linkers in antibody-drug conjugates, which are targeted cancer therapies. A library of dipeptide-linked payloads, including one with Ala-Arg, has been synthesized and studied for its impact on the physicochemical properties of ADCs.[12] The choice of dipeptide linker can influence properties such as hydrophobicity and aggregation, which are critical for the efficacy and safety of the ADC.[12]

Quantitative Analysis

Accurate quantification of Ala-Arg in biological matrices is crucial for pharmacokinetic and metabolic studies. Mass spectrometry-based methods are the gold standard for this purpose.

Experimental Protocol: Quantitative Analysis by Mass Spectrometry

A general workflow for the quantitative analysis of Ala-Arg in a biological sample (e.g., plasma, tissue homogenate) is outlined below.

Materials:

-

Biological sample

-

Internal standard (e.g., stable isotope-labeled Ala-Arg)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to the sample.

-

Precipitate proteins by adding a cold protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an appropriate LC column (e.g., a HILIC or reversed-phase C18 column).

-

Separate the analytes using a suitable mobile phase gradient.

-

Detect and quantify the Ala-Arg and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Ala-Arg would need to be determined empirically.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of Ala-Arg.

-

Determine the concentration of Ala-Arg in the biological sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Conclusion

The Ala-Arg dipeptide, while not as extensively characterized as some of its counterparts, presents a fascinating area for future research. Its established role as a salt taste enhancer and its potential involvement in crucial cellular signaling pathways like mTOR underscore its significance. The detailed protocols for its synthesis and analysis provided in this guide are intended to facilitate further investigation into its biological functions and therapeutic potential. As research continues, a deeper understanding of the discovery and multifaceted roles of the Ala-Arg dipeptide is anticipated, which could pave the way for novel applications in food science, medicine, and drug development.

References

- 1. Arginine - Essential amino acid driving nitric oxide production and cardiovascular health - biocrates life sciences gmbh [biocrates.com]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. L-Arginine, L-alanyl- | C9H19N5O3 | CID 446132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2005057221A1 - Mass spectrometry of arginine-containing peptides - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Different membrane behaviour and cellular uptake of three basic arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginyl dipeptides increase the frequency of NaCl-elicited responses via epithelial sodium channel alpha and delta subunits in cultured human fungiform taste papillae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical pI and molecular weight of H-Ala-Arg-OH

An In-depth Technical Guide to the Theoretical Physicochemical Properties of Alanyl-Arginine (H-Ala-Arg-OH)

Abstract

This technical guide provides a comprehensive overview of the theoretical isoelectric point (pI) and molecular weight (MW) of the dipeptide Alanyl-Arginine (this compound). It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the key physicochemical properties of this peptide. This document outlines the principles behind the theoretical calculation of these values and presents detailed, standard experimental protocols for their empirical determination using mass spectrometry and isoelectric focusing.

Theoretical Physicochemical Properties of this compound

The fundamental physicochemical characteristics of a peptide, such as its molecular weight and isoelectric point, are dictated by its amino acid composition. These properties are critical for predicting its behavior in various biochemical and pharmaceutical contexts, including solubility, stability, and interaction with other molecules.

Data Presentation

The theoretical molecular weight and isoelectric point for this compound are derived from the properties of its constituent amino acids, Alanine and Arginine. The key quantitative data are summarized below.

| Parameter | Constituent Amino Acid | Value | Dipeptide (this compound) Value |

| Molecular Weight (MW) | L-Alanine | 89.09 g/mol [1][2][3] | 245.28 g/mol [4][5] |

| L-Arginine | 174.20 g/mol [6][7][8][9] | ||

| pKa Values | L-Alanine (N-terminus) | α-NH₃⁺: ~9.69[10][11] | |

| L-Arginine (C-terminus) | α-COOH: ~2.17[10][11] | ||

| L-Arginine (Side Chain) | Guanidinium: ~12.48[8][10][12] | ||

| Isoelectric Point (pI) | - | - | ~11.09 (Calculated) |

Principles of Theoretical Calculation

Molecular Weight (MW): The molecular weight of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of water (18.015 g/mol ) for each peptide bond formed.

-

MW (this compound) = MW(Alanine) + MW(Arginine) - MW(H₂O)

-

MW (this compound) = 89.09 g/mol + 174.20 g/mol - 18.015 g/mol = 245.275 g/mol

This calculated value is consistent with publicly available data for Alanyl-Arginine, which is approximately 245.28 g/mol .[4][5]

Isoelectric Point (pI): The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[13] For the dipeptide this compound, there are three ionizable groups:

-

The N-terminal α-amino group of Alanine (pKa ≈ 9.69).[10][11]

-

The C-terminal α-carboxyl group of Arginine (pKa ≈ 2.17).[10][11]

-

The guanidinium side chain of Arginine (pKa ≈ 12.48).[10][12]

The pI is determined by averaging the two pKa values that flank the pH range where the peptide's net charge is zero.[14] For this compound, the zwitterionic (neutral) form exists between the deprotonation of the N-terminal amino group and the guanidinium side chain. Therefore, the pI is the average of their pKa values.

-

pI = (pKa_N-terminus + pKa_Arg_side_chain) / 2

-

pI = (9.69 + 12.48) / 2 = 11.085

Experimental Protocols for Determination

While theoretical calculations provide excellent estimates, empirical determination is essential for validation and quality control in research and drug development.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of peptides.[15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common high-throughput method.[16]

Protocol: MALDI-TOF Mass Spectrometry

-

Sample Preparation:

-

Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of 1 mg/mL.

-

Prepare a saturated matrix solution. For peptides in this mass range, α-Cyano-4-hydroxycinnamic acid (CHCA) is a standard choice.[16] Dissolve CHCA in a 50:50 mixture of acetonitrile and 0.1% TFA in water.

-

-

Target Plate Spotting:

-

On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the spot.

-

Alternatively, use the dried-droplet method: spot 1 µL of the peptide solution onto the target, let it dry, and then add 1 µL of the matrix solution on top.

-

Allow the mixture to co-crystallize at room temperature.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights that bracket the expected mass of the analyte (245.28 Da).

-

-

Data Acquisition:

-

Insert the target plate into the mass spectrometer.

-

Acquire spectra in positive ion reflectron mode. The primary ion observed should be the protonated molecular ion [M+H]⁺.

-

For this compound, the expected m/z value for the monoisotopic [M+H]⁺ ion would be approximately 246.16.

-

-

Data Analysis:

-

Process the raw spectrum to determine the m/z of the most intense peak corresponding to the [M+H]⁺ ion.

-

The molecular weight is confirmed by the accurate mass measurement, typically within a tolerance of ±5 ppm for high-resolution instruments.[16]

-

Isoelectric Point Determination via Isoelectric Focusing

Isoelectric focusing (IEF) separates molecules based on their pI in a pH gradient.[17][18] Capillary IEF (cIEF) is a modern, high-resolution adaptation of this technique.[19]

Protocol: Capillary Isoelectric Focusing (cIEF)

-

Sample Preparation:

-

Dissolve the this compound peptide in a solution containing carrier ampholytes that form the desired pH gradient (e.g., a broad range of pH 3-12 or a narrower, basic range like pH 9-12 for higher resolution).

-

Include pI markers, which are small molecules with known isoelectric points, to accurately calibrate the pH gradient.[19]

-

The final solution should be prepared in a denaturing buffer (e.g., containing urea) to maintain peptide solubility and prevent aggregation.

-

-

Capillary and Instrument Setup:

-

Use a coated capillary to minimize electroendosmotic flow.

-

Fill the capillary with the sample/ampholyte mixture.

-

Place the capillary ends into anolyte (an acidic solution, e.g., phosphoric acid) and catholyte (a basic solution, e.g., sodium hydroxide) reservoirs.

-

-

Focusing Step:

-

Apply a high voltage across the capillary. The carrier ampholytes will migrate to establish a stable pH gradient.

-

The positively charged this compound (at acidic/neutral pH) will migrate towards the cathode.

-

Migration ceases when the peptide reaches the point in the pH gradient that is equal to its pI, as its net charge becomes zero.[13][18]

-

-

Mobilization and Detection:

-

After focusing is complete, mobilize the focused bands past a detector (typically a UV absorbance detector at 280 nm or 214 nm). Mobilization can be achieved by applying pressure to one end of the capillary or by changing the composition of the catholyte/anolyte to shift the pH gradient.

-

The detector records the passage of the focused peptide and pI marker bands.

-

-

Data Analysis:

-

Create a calibration curve by plotting the migration time of the pI markers against their known pI values.

-

Determine the migration time of the this compound peak and use the calibration curve to interpolate its experimental pI.

-

Conclusion

The theoretical molecular weight (245.28 g/mol ) and isoelectric point (~11.09) of this compound are fundamental parameters derived from its amino acid sequence. These values provide a critical baseline for scientific investigation and product development. The experimental protocols detailed herein, specifically mass spectrometry for molecular weight and capillary isoelectric focusing for pI, represent standard, robust methodologies for the empirical validation of these essential physicochemical properties, ensuring accuracy and reproducibility in research and quality control settings.

References

- 1. Alanine [webbook.nist.gov]

- 2. chem.winthrop.edu [chem.winthrop.edu]

- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alanylarginine | C9H19N5O3 | CID 9964828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Arginine, L-alanyl- | C9H19N5O3 | CID 446132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. Arginine [webbook.nist.gov]

- 8. Amino Acids [vanderbilt.edu]

- 9. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptideweb.com [peptideweb.com]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- 13. Khan Academy [khanacademy.org]

- 14. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 16. biovera.com.au [biovera.com.au]

- 17. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 18. Isoelectric Point Separations of Peptides and Proteins | MDPI [mdpi.com]

- 19. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

The Ala-Arg Dipeptide: A Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-alanyl-L-arginine (Ala-Arg) is emerging as a molecule of significant interest within cellular biology and therapeutic development. Composed of the amino acids alanine and arginine, its unique biochemical properties suggest roles in critical cellular processes, including nutrient sensing, protein synthesis, and cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of the Ala-Arg dipeptide, detailing its synthesis, cellular uptake, and established and putative functions. We present available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and application in drug development.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized not merely as intermediates in protein metabolism but as bioactive molecules with distinct physiological roles. The Ala-Arg dipeptide, by virtue of its constituent amino acids, is positioned at the intersection of several key metabolic and signaling pathways. Alanine is a central player in energy metabolism, while arginine is a well-established modulator of the mTOR signaling pathway and the precursor for nitric oxide (NO) synthesis. This guide consolidates the current knowledge on Ala-Arg, providing a technical resource for its study and therapeutic exploration.

Synthesis and Purification of Ala-Arg Dipeptide

The synthesis of Ala-Arg, like other peptides, requires a strategic approach to ensure the correct formation of the peptide bond and to protect reactive side groups.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a common and efficient method for producing dipeptides like Ala-Arg.

Experimental Protocol: Solid-Phase Synthesis of Ala-Arg

-

Resin Preparation:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar, aprotic solvent like dichloromethane (DCM).

-

Wash the resin subsequently with dimethylformamide (DMF).

-

-

First Amino Acid Coupling (Arginine):

-

Attach the first amino acid, Fmoc-Arg(Pbf)-OH, to the resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine.

-

Dissolve Fmoc-Arg(Pbf)-OH and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with an activator like ethyl cyanohydroxyiminoacetate (Oxyma) in DMF.

-

Add the solution to the resin and agitate to facilitate the coupling reaction.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound arginine using a solution of 20% piperidine in DMF.

-

-

Second Amino Acid Coupling (Alanine):

-

Couple the second amino acid, Fmoc-Ala-OH, to the deprotected N-terminus of the resin-bound arginine using the same coupling reagents as in step 2.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminus of the dipeptide.

-

-

Cleavage and Deprotection:

-

Cleave the dipeptide from the resin and remove the Pbf side-chain protecting group simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

-

Purification:

-

Purify the crude Ala-Arg dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the purity and identity of the final product by mass spectrometry and amino acid analysis.

-

Cellular Uptake and Stability

The mechanism by which the Ala-Arg dipeptide enters cells is crucial for its biological activity. While specific data for Ala-Arg is limited, insights can be drawn from studies on other dipeptides and arginine-rich peptides.

Cellular Uptake Mechanisms

Dipeptides are primarily transported into cells by peptide transporters (PEPT). The uptake of an Arg-Arg dipeptide in bovine mammary epithelial cells has been shown to be associated with an increased mRNA expression of the oligopeptide transporter PepT2[1][2]. It is plausible that Ala-Arg utilizes similar transporters. Arginine-rich peptides are also known to be internalized through endocytosis[3].

Intracellular Stability and Fate

Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids. The stability of peptides in cell culture can be influenced by their terminal amino acids[4]. Peptides with N-terminal amines can be rapidly degraded[4]. The Ala-Arg dipeptide, upon hydrolysis, would release alanine and arginine, which then enter their respective metabolic and signaling pathways.

Role in Cellular Signaling and Metabolism

The biological effects of the Ala-Arg dipeptide are likely mediated through the actions of its constituent amino acids following intracellular hydrolysis, and potentially through direct interactions of the dipeptide itself.

Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Arginine is a known activator of the mTORC1 complex[5][6]. Studies on Arg-Arg dipeptides have shown that they can increase the phosphorylation of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K), leading to enhanced protein synthesis[1][2]. It is highly probable that the Ala-Arg dipeptide, by providing a source of intracellular arginine, similarly activates the mTOR pathway.

Table 1: Effect of L-Arginine and Arg-Arg Dipeptide on mTOR Signaling in Bovine Mammary Epithelial Cells

| Treatment | Phosphorylated mTOR (Arbitrary Units) | Phosphorylated p70S6K (Arbitrary Units) |

|---|---|---|

| Control (2.8 mM L-Arg) | 1.00 ± 0.05 | 1.00 ± 0.06 |

| 10% Arg-Arg substitution | 1.25 ± 0.07* | 1.32 ± 0.08* |

*Data are presented as mean ± SEM. P < 0.05 compared to control. (Adapted from[1])

Nitric Oxide Synthesis

Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses[5]. Oral administration of L-arginine has been shown to increase exhaled nitric oxide in humans, indicating that substrate availability can be a rate-limiting factor for NO production[7]. The delivery of arginine via the Ala-Arg dipeptide could therefore enhance intracellular arginine pools available for NOS, thereby modulating NO-dependent cellular processes.

Experimental Protocol: Measurement of Nitric Oxide Production

-

Cell Culture: Plate cells (e.g., endothelial cells) in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of Ala-Arg dipeptide or L-arginine as a positive control for a defined period.

-

Nitrite/Nitrate Measurement:

-

Collect the cell culture supernatant.

-

Use the Griess reagent system to measure the concentration of nitrite (a stable breakdown product of NO).

-

Alternatively, use a nitric oxide analyzer that detects NO directly or its chemiluminescent reaction products.

-

-

Data Analysis: Quantify the amount of NO produced relative to a standard curve and normalize to the total protein content of the cells in each well.

Role in Drug Development

The properties of the Ala-Arg dipeptide make it an attractive component in drug development strategies.

Linker in Antibody-Drug Conjugates (ADCs)

Dipeptide linkers are utilized in ADCs to connect a cytotoxic payload to a monoclonal antibody. These linkers are designed to be stable in circulation and cleaved by lysosomal proteases upon internalization into target cancer cells, releasing the active drug. While Val-Cit and Val-Ala are clinically validated dipeptide linkers, the exploration of other dipeptides, including Ala-Arg, is an active area of research to optimize ADC properties such as solubility, stability, and drug-release kinetics[8].

Drug Delivery Vector

Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate the intracellular delivery of various cargo molecules, including small molecules, peptides, and nucleic acids[9]. The inclusion of Ala-Arg moieties in larger peptide constructs could enhance their cellular uptake and delivery efficiency.

Conclusion and Future Directions

The Ala-Arg dipeptide holds considerable potential as a bioactive molecule and a tool in drug development. While much of its function is inferred from the known roles of its constituent amino acids, particularly arginine, there is a clear need for research focused specifically on the dipeptide itself. Future studies should aim to:

-

Elucidate the specific transporters involved in Ala-Arg uptake and their kinetics.

-

Quantify the direct effects of the Ala-Arg dipeptide on cellular signaling pathways, independent of its hydrolysis products.

-

Explore the therapeutic potential of Ala-Arg in conditions where arginine metabolism or NO signaling is dysregulated.

-

Investigate the utility of Ala-Arg as a linker in ADCs and as a component of novel drug delivery systems.

This technical guide provides a foundation for these future investigations, which will undoubtedly further unravel the multifaceted role of the Ala-Arg dipeptide in cellular processes.

References